molecular formula C11H14O B14003271 2-Benzylbutanal CAS No. 24569-60-6

2-Benzylbutanal

Cat. No.: B14003271
CAS No.: 24569-60-6
M. Wt: 162.23 g/mol
InChI Key: ROPNSYBZOVTZBB-UHFFFAOYSA-N
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Description

2-Benzylbutanal: is an organic compound with the molecular formula C11H14O . It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a benzyl group and a butyl chain. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylbutanal can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: 2-Benzylbutanoic acid.

    Reduction: 2-Benzylbutanol.

    Substitution: Various substituted benzylbutanal derivatives depending on the specific reaction.

Scientific Research Applications

2-Benzylbutanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Benzylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyl group can participate in aromatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar structure but lacks the butyl chain.

    2-Phenylpropanal: Similar structure but with a propyl chain instead of a butyl chain.

    2-Benzylpropanal: Similar structure but with a propyl chain instead of a butyl chain.

Uniqueness

2-Benzylbutanal is unique due to the presence of both a benzyl group and a butyl chain, which confer distinct chemical and physical properties. Its specific structure allows for unique reactivity and applications compared to other similar compounds.

Properties

CAS No.

24569-60-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-benzylbutanal

InChI

InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

ROPNSYBZOVTZBB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)C=O

Origin of Product

United States

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